molecular formula C12H11ClO2 B1365792 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 72019-91-1

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B1365792
CAS No.: 72019-91-1
M. Wt: 222.67 g/mol
InChI Key: BDKNTMQPRHCITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, featuring a chloro group, a methoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through the formylation reaction of 6-methoxy tetralone. The reaction involves the use of dimethyl formamide (DMF) and phosphorus oxychloride (POCl3) to form Vilsmeier–Haack iminium salts. The reaction is typically carried out at 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier–Haack reaction is a common method used in industrial organic synthesis for introducing formyl groups into aromatic compounds. This method is favored for its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.

    6-Methoxy-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the chloro group.

    1-Chloro-6-methoxy-naphthalene-2-carbaldehyde: Similar structure but lacks the dihydro component.

Uniqueness: 1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-15-10-4-5-11-8(6-10)2-3-9(7-14)12(11)13/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKNTMQPRHCITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460190
Record name 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72019-91-1
Record name 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 5
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 6
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.